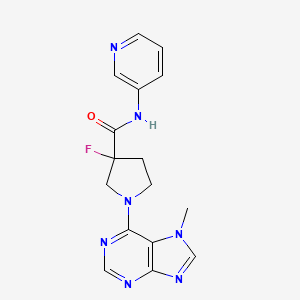![molecular formula C18H20N6O B15117717 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B15117717.png)
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, including the formation of the oxadiazole ring and the pyrido[3,4-d]pyrimidine moiety. One common method involves the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C18H20N6O |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H20N6O/c1-11-20-15-10-19-7-4-14(15)16(21-11)24-8-5-13(6-9-24)18-23-22-17(25-18)12-2-3-12/h4,7,10,12-13H,2-3,5-6,8-9H2,1H3 |
Clave InChI |
HWUWRTLMXQSSMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117640.png)
![3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B15117641.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B15117653.png)
![3-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-6-(piperidin-1-yl)pyridazine](/img/structure/B15117657.png)
![3-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B15117672.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15117677.png)
![6-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B15117686.png)
![ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15117700.png)
![5-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B15117702.png)
![5-fluoro-N,6-dimethyl-N-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15117705.png)
![2-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15117728.png)
![4-[(1-{Furo[3,2-c]pyridin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B15117731.png)
![4-cyclopropyl-1-methyl-3-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15117738.png)
